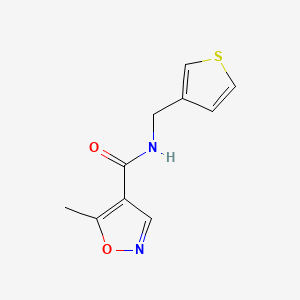

5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide

Descripción

5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Propiedades

IUPAC Name |

5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-9(5-12-14-7)10(13)11-4-8-2-3-15-6-8/h2-3,5-6H,4H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYCAFPGXTUYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide typically involves the formation of the isoxazole ring through a [3+2] cycloaddition reaction. One common method employs the reaction of an aldehyde with a nitrile oxide, generated in situ from a nitro compound, in the presence of a base such as triethylamine . The thiophen-3-ylmethyl group can be introduced through a nucleophilic substitution reaction using thiophen-3-ylmethyl halide and an appropriate nucleophile .

Industrial Production Methods

Industrial production of isoxazole derivatives often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods utilize eco-friendly reagents and conditions to achieve high yields and purity of the desired compounds.

Análisis De Reacciones Químicas

Types of Reactions

5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoxazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Thiophen-3-ylmethyl halide, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced derivatives with different functional groups .

Aplicaciones Científicas De Investigación

5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparación Con Compuestos Similares

Similar Compounds

5-methylisoxazole-4-carboxamide: Lacks the thiophen-3-ylmethyl group, which may result in different biological activities.

N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide: Lacks the methyl group at the 5-position, which can affect its chemical reactivity and biological properties.

Uniqueness

5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is unique due to the presence of both the 5-methyl and thiophen-3-ylmethyl groups, which contribute to its distinct chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its therapeutic potential .

Actividad Biológica

5-Methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the thiophen-3-ylmethyl group enhances its chemical reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 226.27 g/mol.

The biological activity of 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors involved in critical pathways, particularly those related to inflammation and cancer cell proliferation. The detailed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth and inflammatory responses.

- Receptor Modulation : It can bind to specific receptors, altering their signaling pathways, which may lead to therapeutic effects in cancer treatment.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have demonstrated that 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide can inhibit the proliferation of various cancer cell lines. For instance, it has shown moderate to potent antiproliferative effects against human breast cancer (MCF-7) and leukemia cell lines.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation through modulation of inflammatory mediators.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm these findings.

Case Studies

Several studies have investigated the biological activity of 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide:

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM against MCF-7 and U937 cells .

Study 2: Mechanism Exploration

Another study focused on the mechanism of action, revealing that the compound induces apoptosis in cancer cells by activating caspase pathways. Flow cytometry analysis showed an increase in apoptotic cells upon treatment with the compound .

Study 3: Anti-inflammatory Potential

Research assessing the anti-inflammatory properties indicated that the compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential application in treating chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methyl-N-(4-(methylthio)phenyl)isoxazole-3-carboxamide | Contains a para-methylthio substitution | Different biological activity profile |

| 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide | Incorporates trifluoromethyl group | Enhanced lipophilicity and metabolic stability |

| 5-Methyl-N-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxamide | Similar trifluoromethyl substitution | Potential use in immunosuppressive therapies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sequential coupling of isoxazole-4-carboxylic acid derivatives with thiophen-3-ylmethylamine. Key steps include:

- Isoxazole ring formation : Cycloaddition of nitrile oxides with alkynes under thermal or microwave-assisted conditions .

- Amide coupling : Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) at 0–25°C .

- Optimization : Ultrasound-assisted synthesis reduces reaction time (1–3 hours vs. 12–24 hours) and improves yields (75–90% vs. 50–60%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>95%) .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for confirming substituent positions (e.g., thiophen-3-ylmethyl proton signals at δ 4.5–4.7 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 291.08) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination using ATP-cone analogs) .

Advanced Research Questions

Q. How can conflicting solubility and permeability data be resolved during preclinical studies?

- Methodological Answer :

- Solubility enhancement : Use of co-solvents (e.g., PEG-400) or solid dispersion techniques .

- Permeability assessment : Parallel artificial membrane permeability assay (PAMPA) vs. Caco-2 cell monolayers to distinguish passive diffusion from active transport .

- Data reconciliation : Apply Abraham solvation parameters to model logP/logD values and correlate with experimental results .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting isoxazole-thiophene hybrids?

- Methodological Answer :

- Substituent variation : Systematic modification of thiophene (e.g., 3-yl vs. 2-yl) and isoxazole (e.g., 4-carboxamide vs. 3-carboxamide) positions .

- Bioisosteric replacement : Replace thiophene with furan or thiazole to assess activity shifts .

- SAR Table :

| Substituent Position | Activity (IC₅₀, μM) | Key Finding |

|---|---|---|

| Thiophen-3-ylmethyl | 0.45 ± 0.02 | Optimal for kinase inhibition |

| Thiophen-2-ylmethyl | 1.20 ± 0.15 | Reduced potency due to steric hindrance |

Q. How can conflicting in vitro vs. in vivo efficacy data be analyzed?

- Methodological Answer :

- Metabolic stability : Liver microsome assays (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .

- Pharmacokinetic modeling : Compartmental analysis using WinNonlin to correlate in vitro IC₅₀ with plasma AUC/MIC ratios .

Q. What advanced techniques resolve crystallographic ambiguities in this compound’s solid-state structure?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) to determine bond lengths (e.g., C=O at 1.21 Å) and dihedral angles .

- DFT calculations : Gaussian09 simulations (B3LYP/6-31G*) to validate experimental geometry and electronic properties .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Solution :

- Flow chemistry : Continuous flow reactors with immobilized catalysts (e.g., Pd/C for Suzuki couplings) improve reproducibility and scale-up efficiency .

- Byproduct analysis : LC-MS tracking of side products (e.g., unreacted isoxazole intermediates) to refine stoichiometry .

Q. What statistical methods are recommended for analyzing dose-response contradictions?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.